N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
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Overview
Description
N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activities
Preparation Methods
The synthesis of N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the introduction of the cyclopentyl group and the ethoxybenzenesulfonyl moiety. Common reaction conditions include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
N-CYCLOPENTYL-1-(4-ETHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE can be compared with other piperidine derivatives, such as:
- N-CYCLOPENTYL-1-(4-METHOXYBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE
- N-CYCLOPENTYL-1-(4-CHLOROBENZENESULFONYL)PIPERIDINE-3-CARBOXAMIDE These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The uniqueness of this compound lies in its specific ethoxybenzenesulfonyl group, which may confer distinct properties and applications .
Properties
IUPAC Name |
N-cyclopentyl-1-(4-ethoxyphenyl)sulfonylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4S/c1-2-25-17-9-11-18(12-10-17)26(23,24)21-13-5-6-15(14-21)19(22)20-16-7-3-4-8-16/h9-12,15-16H,2-8,13-14H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKNMKDIMYOJTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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